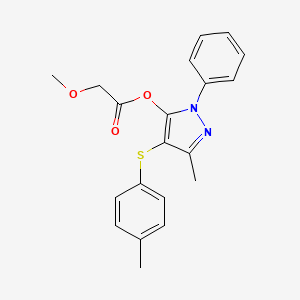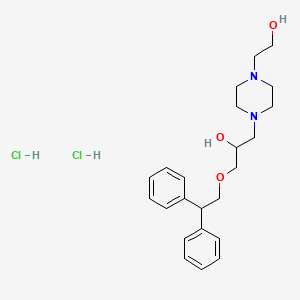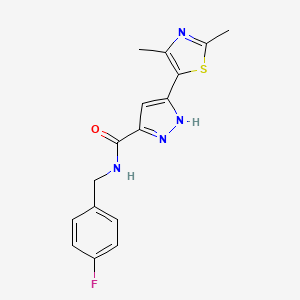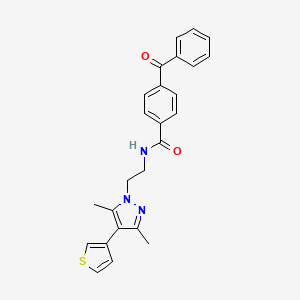
2-(Pyrimidin-5-yl)cyclohexan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-(Pyrimidin-5-yl)cyclohexan-1-one” is a chemical compound with the molecular formula C10H12N2O and a molecular weight of 176.22 . It is used for research purposes .
Synthesis Analysis
The synthesis of pyrimidine derivatives has been widely studied. For instance, a ZnCl2-catalyzed three-component coupling reaction allows the synthesis of various 4,5-disubstituted pyrimidine derivatives in a single step from functionalized enamines, triethyl orthoformate, and ammonium acetate . An efficient, facile, and eco-friendly synthesis of pyrimidine derivatives involves an oxidative [3 + 2 + 1] three-component annulation of amidines, ketones, and N,N-dimethylaminoethanol as the one carbon source .Molecular Structure Analysis
The molecular structure of “2-(Pyrimidin-5-yl)cyclohexan-1-one” can be represented by the InChI code1S/C10H12N2O/c13-10-4-2-1-3-9(10)8-5-11-7-12-6-8/h5-7,9H,1-4H2 . Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(Pyrimidin-5-yl)cyclohexan-1-one” include a molecular weight of 176.22 and a molecular formula of C10H12N2O .Aplicaciones Científicas De Investigación
Anti-inflammatory and Analgesic Activity
A study by Badawey and El-Ashmawey (1998) on the synthesis of novel series of 1-(pyrimidin-2-yl)-3-pyrazolin-5-ones and 2-(pyrimidin-2-yl)-1,2,4,5,6,7-hexahydro-3H-indazol-3-ones demonstrated significant anti-inflammatory, analgesic, and antipyretic activities. The compounds showed to be more potent than reference drugs, suggesting potential therapeutic applications in managing inflammation and pain (Badawey & El-Ashmawey, 1998).
Antimicrobial and Anticancer Properties
Research by Sirakanyan et al. (2021) on cyclopenta[4',5']pyrido[3',2':4,5]furo[3,2-d]pyrimidin-7-amines revealed pronounced antimicrobial properties. Structure-activity relationship studies indicated the importance of the 3,5-dimethyl-1H-pyrazol-1-yl moiety in exhibiting activity, opening avenues for antimicrobial drug development (Sirakanyan et al., 2021).
HIV-1 Reverse Transcriptase Inhibition
Zhang et al. (2013) reported on DB-02, a C-6-Cyclohexylmethyl substituted pyrimidinone with nanomolar activity against HIV-1, demonstrating an improved sensitivity against K103N or Y181C resistant HIV-1 variants. This study indicates the potential of such compounds as novel non-nucleoside reverse transcriptase inhibitors (NNRTIs) with low cytotoxicity and improved activity (Zhang et al., 2013).
Kinase Inhibitory Activity and Cellular Effects
Echalier et al. (2008) synthesized and characterized 3-(pyrimidin-4-yl)-7-azaindoles (meriolins), displaying potent inhibitory activities toward cyclin-dependent kinases (CDKs). The study provided insight into the molecular mechanism of action of this family of kinase inhibitors, suggesting their potential against diseases involving abnormal CDK regulation, including cancers (Echalier et al., 2008).
Antibacterial Agents and Enzyme Inhibitors
El-Deen et al. (2020) developed novel pyridothienopyrimidine derivatives exhibiting significant antibacterial activity, especially against Gram-negative strains. The study highlighted the compounds' ability to inhibit Escherichia coli topoisomerase II enzymes, showcasing their potential as novel antibacterial agents capable of overcoming bacterial resistance (El-Deen et al., 2020).
Safety and Hazards
Mecanismo De Acción
Mode of Action
Pyrimidine derivatives are known to exhibit a range of pharmacological effects, including anti-inflammatory activities . They function by suppressing the activity of certain vital inflammatory mediators .
Biochemical Pathways
Pyrimidine derivatives are known to inhibit the expression and activities of certain vital inflammatory mediators .
Result of Action
Pyrimidine derivatives are known to exhibit anti-inflammatory effects .
Propiedades
IUPAC Name |
2-pyrimidin-5-ylcyclohexan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O/c13-10-4-2-1-3-9(10)8-5-11-7-12-6-8/h5-7,9H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OETMHVJYUXROTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=O)C(C1)C2=CN=CN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Pyrimidin-5-yl)cyclohexan-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-N-(6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-6-carboxamide](/img/structure/B2698543.png)


![2-Chloro-1-[4-(4-ethoxypyrimidin-2-yl)-1,4-diazepan-1-yl]ethanone](/img/structure/B2698548.png)
![N-(2-ethylphenyl)-2-[4-(4-methoxyphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide](/img/structure/B2698550.png)

![N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]-2-(1,4-thiazinan-4-yl)acetamide](/img/structure/B2698553.png)
![2-((4-oxo-3-(4-(trifluoromethoxy)phenyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2698557.png)
![N-ethyl-1-[7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide](/img/structure/B2698559.png)

![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)oxalamide](/img/structure/B2698561.png)


